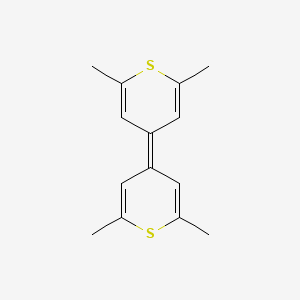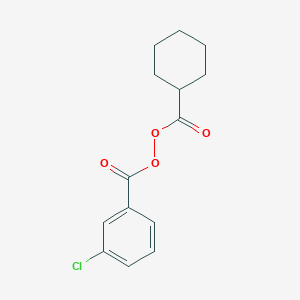
1,2-Dicyclohexylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dicyclohexylpropane is an organic compound with the molecular formula C15H28. It consists of a propane backbone with two cyclohexyl groups attached to the first and second carbon atoms. This compound is known for its unique structural properties and is used in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dicyclohexylpropane can be synthesized through the alkylation of cyclohexane with 1,2-dibromopropane in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions with an inert solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound involves the catalytic hydrogenation of 1,2-dicyclohexylpropene. This process uses a palladium or platinum catalyst under high pressure and temperature to achieve the desired product .
化学反応の分析
Types of Reactions: 1,2-Dicyclohexylpropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexylmethane derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of UV light or a catalyst.
Major Products Formed:
Oxidation: Cyclohexyl ketones or alcohols.
Reduction: Cyclohexylmethane derivatives.
Substitution: Halogenated cyclohexylpropane derivatives.
科学的研究の応用
1,2-Dicyclohexylpropane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
作用機序
The mechanism of action of 1,2-dicyclohexylpropane involves its interaction with molecular targets through various pathways. It can act as a ligand, binding to specific receptors or enzymes, and modulate their activity. The compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane fluidity and permeability .
類似化合物との比較
1,3-Dicyclohexylpropane: Similar in structure but with cyclohexyl groups attached to the first and third carbon atoms.
1,2-Dicyclohexylethane: Similar but with an ethane backbone instead of propane.
1,2-Dicyclohexylbutane: Similar but with a butane backbone instead of propane.
Uniqueness: 1,2-Dicyclohexylpropane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
41851-34-7 |
|---|---|
分子式 |
C15H28 |
分子量 |
208.38 g/mol |
IUPAC名 |
1-cyclohexylpropan-2-ylcyclohexane |
InChI |
InChI=1S/C15H28/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h13-15H,2-12H2,1H3 |
InChIキー |
CTAURVAUCOLBHF-UHFFFAOYSA-N |
正規SMILES |
CC(CC1CCCCC1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


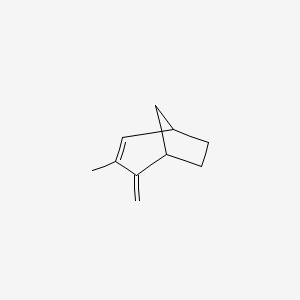

![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)
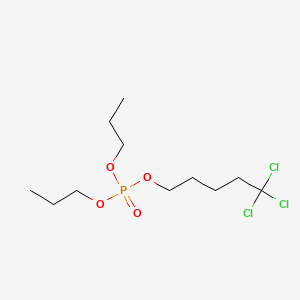
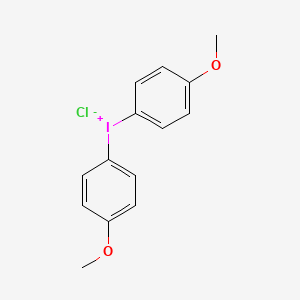
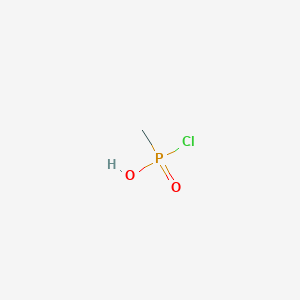
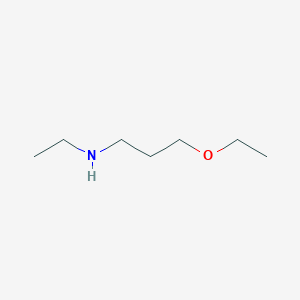

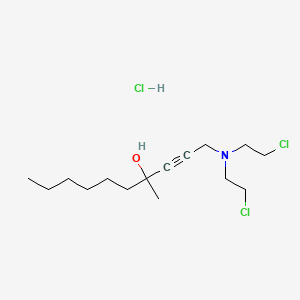
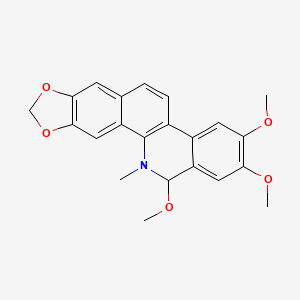
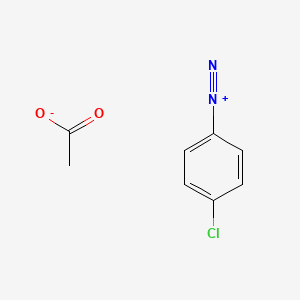
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)
